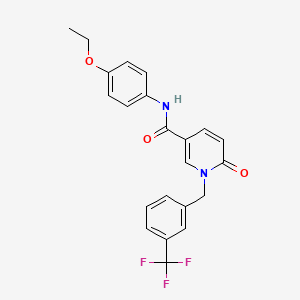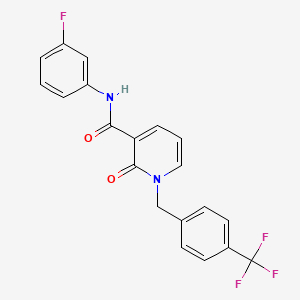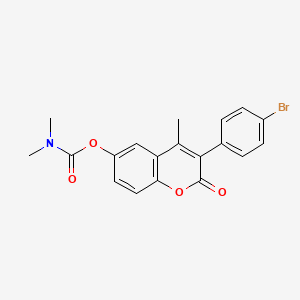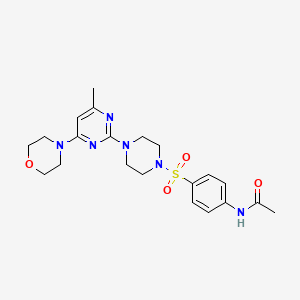![molecular formula C12H16N4O3S B11252476 Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B11252476.png)
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-methyl-1H-1,2,4-triazole-3-thiol and ethyl acetoacetate, under acidic or basic conditions to form the triazolopyrimidine ring.
Thioether Formation: The triazolopyrimidine intermediate is then reacted with an appropriate alkylating agent, such as ethyl 2-bromobutanoate, in the presence of a base like potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be critical for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids or different esters.
Scientific Research Applications
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, or anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate exerts its effects is largely dependent on its interaction with biological targets. The triazolopyrimidine core can interact with nucleic acids or proteins, potentially inhibiting enzymes or disrupting cellular processes. The thioether linkage may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
- Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
Uniqueness
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The butanoate ester may provide different pharmacokinetic properties, such as improved absorption or metabolic stability, making it a distinct candidate for further research and development.
Properties
Molecular Formula |
C12H16N4O3S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C12H16N4O3S/c1-4-8(10(18)19-5-2)20-12-15-14-11-13-9(17)6-7(3)16(11)12/h6,8H,4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
AXADXPQWTDSEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1C(=CC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11252427.png)
![2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-methylbutan-2-amine](/img/structure/B11252428.png)
![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11252433.png)


![N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252458.png)
![methyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11252463.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11252486.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B11252493.png)
![7-(2-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11252496.png)
